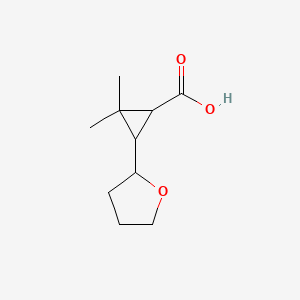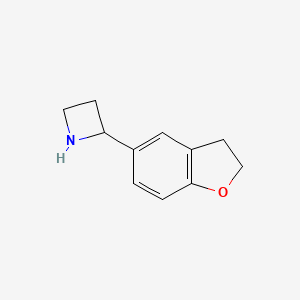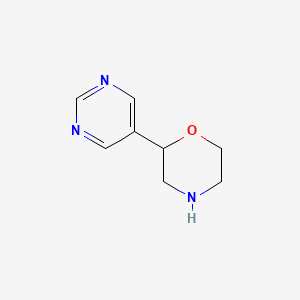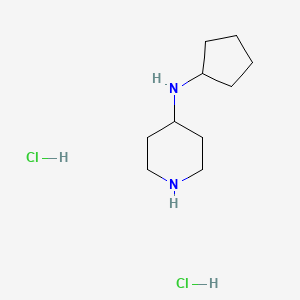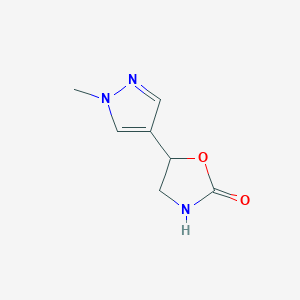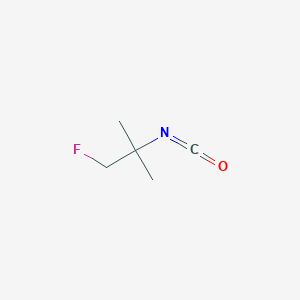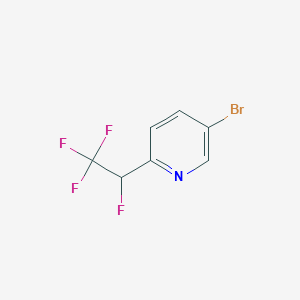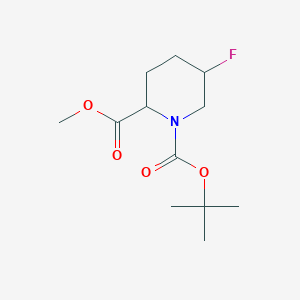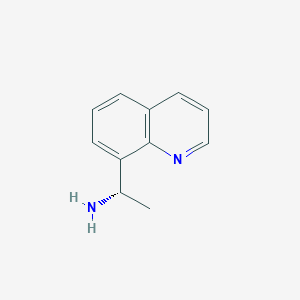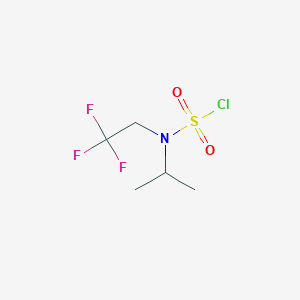
Isopropyl(2,2,2-trifluoroethyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of a suitable amine with a sulfonyl chloride. One common method is the reaction of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Sulfonamides.
Oxidation: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonamide
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonic acid
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonate esters
Uniqueness
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both the sulfonyl chloride and trifluoroethyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C5H9ClF3NO2S |
|---|---|
Molekulargewicht |
239.64 g/mol |
IUPAC-Name |
N-propan-2-yl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H9ClF3NO2S/c1-4(2)10(13(6,11)12)3-5(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MXWINYKQFJHDAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



